molecular formula C11H18O2 B13871759 3-Methylene-1-isobutyl-cyclopentanecarboxylic acid

3-Methylene-1-isobutyl-cyclopentanecarboxylic acid

Katalognummer: B13871759
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: NZFSGGAIEXWGQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclopentane ring substituted with a methylidene group and a 2-methylpropyl group, along with a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of a suitable linear precursor under acidic or basic conditions The reaction typically requires a catalyst to facilitate the formation of the cyclopentane ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of high-pressure and high-temperature conditions can enhance the yield and efficiency of the reaction. Catalysts such as Lewis acids or transition metal complexes are often employed to optimize the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methylidene and 2-methylpropyl groups can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylidene and 2-methylpropyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentane: A simple cycloalkane with a five-membered ring.

    Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.

    Cyclopentane-1-carboxylic acid: A cyclopentane derivative with a carboxylic acid group.

Uniqueness

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a methylidene group and a 2-methylpropyl group on the cyclopentane ring. These substituents confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

3-methylidene-1-(2-methylpropyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c1-8(2)6-11(10(12)13)5-4-9(3)7-11/h8H,3-7H2,1-2H3,(H,12,13)

InChI-Schlüssel

NZFSGGAIEXWGQJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1(CCC(=C)C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.